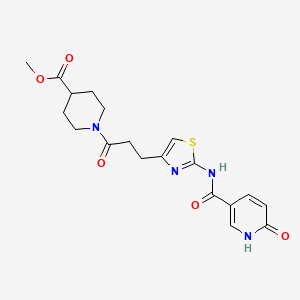

Methyl 1-(3-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate

Description

Methyl 1-(3-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole ring linked to a 6-oxo-1,6-dihydropyridine moiety via an amide bond, with a piperidine-4-carboxylate ester at the core. This structure integrates multiple functional groups:

Properties

IUPAC Name |

methyl 1-[3-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-28-18(27)12-6-8-23(9-7-12)16(25)5-3-14-11-29-19(21-14)22-17(26)13-2-4-15(24)20-10-13/h2,4,10-12H,3,5-9H2,1H3,(H,20,24)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAONBRIZWTTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound contains multiple functional groups, including a piperidine ring, a thiazole moiety, and a dihydropyridine core. Its structural complexity suggests a diverse range of biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H20N4O4S |

| Molecular Weight | 372.43 g/mol |

| CAS Number | Not available |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of the dihydropyridine moiety may allow the compound to interact with various enzymes involved in metabolic pathways.

- Receptor Binding : The thiazole and piperidine components may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Dihydropyridines are known for their antioxidant properties, which may contribute to the compound's overall efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound's ability to reduce inflammation markers in cell cultures indicates potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Findings : The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Results : The compound induced a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

-

Inflammation Study :

- Objective : To determine the effect on TNF-alpha production in LPS-stimulated macrophages.

- Outcome : A significant reduction in TNF-alpha levels was observed at concentrations above 10 µM.

Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with analogs reported in recent studies:

Key Observations :

Physical and Spectral Properties

Insights :

Bioactivity and Computational Predictions

- Bioactivity: Marine-derived dihydropyridines () often display antimicrobial or anticancer properties, while synthetic analogs () target enzymes like kinases .

- Computational Tools :

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 1-(3-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate be optimized for higher yield and purity?

- Methodological Answer : Key parameters include solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–80°C for amide coupling), and stepwise purification using silica gel column chromatography to isolate intermediates. Reaction progress should be monitored via TLC, and intermediates characterized by H NMR before proceeding to subsequent steps. Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) .

Q. What spectroscopic techniques are essential for characterizing this compound and confirming its structure?

- Methodological Answer : A combination of H NMR (to resolve proton environments, e.g., piperidine and thiazole protons), C NMR (to confirm carbonyl and heterocyclic carbons), and HRMS (for exact mass verification) is critical. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm). For crystalline intermediates, X-ray diffraction can resolve ambiguities in stereochemistry .

Q. How should researchers handle discrepancies in spectral data during characterization?

- Methodological Answer : Cross-validate using complementary techniques (e.g., compare NMR shifts with analogous compounds in literature). If HRMS data conflicts with expected molecular weight, re-examine synthetic steps for unintended side reactions (e.g., hydrolysis of ester groups) or byproducts. Computational tools like density functional theory (DFT) can predict NMR shifts for comparison .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or optimize conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability to identify energetically favorable pathways. Machine learning algorithms trained on reaction databases can recommend solvent/catalyst combinations. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., 72-hour reaction time vs. trial-and-error approaches) .

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

- Methodological Answer : Use a factorial design of experiments (DoE) to isolate variables (e.g., pH, temperature, solvent polarity) affecting bioactivity. For inconsistent IC values, validate assay protocols (e.g., cell line specificity, incubation time) and quantify impurities via HPLC-MS. Reproducibility checks under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) are critical .

Q. What methodologies are recommended for analyzing degradation products or impurities in this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify degradation pathways (e.g., ester hydrolysis). Impurity profiling requires spiking with reference standards (e.g., pharmacopeial-grade impurities like those in Reference Standards for Pharmaceutical Analysis) and using charged aerosol detection (CAD) for non-UV-active species .

Q. How can reaction mechanisms involving the thiazole and dihydropyridine moieties be experimentally validated?

- Methodological Answer : Isotopic labeling (e.g., O in carbonyl groups) tracks atom transfer during key steps like cyclization. Kinetic studies (variable-temperature NMR) reveal rate-determining steps. Trapping intermediates with quenching agents (e.g., methanol for enolates) provides mechanistic evidence. For photodegradation pathways, time-resolved spectroscopy monitors transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.